molecular formula C23H17ClF3N3OS B608711 LY 219057 CAS No. 150351-93-2

LY 219057

货号: B608711
CAS 编号: 150351-93-2
分子量: 475.9 g/mol
InChI 键: DFOIEDQSOJASSS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: LY 219057 的合成涉及多个步骤,从核心二苯基吡唑烷酮结构的制备开始。反应条件通常包括使用有机溶剂、催化剂和控制温度以确保形成所需的产物。 合成路线和反应条件的具体细节是专有的,可能因制造商而异 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级设备和试剂以确保高产量和纯度。 在各个阶段实施质量控制措施以保持一致性并符合监管标准 .

化学反应分析

反应类型: LY 219057 经历各种化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可以产生 this compound 的还原形式 .

科学研究应用

LY 219057 具有广泛的科学研究应用,包括:

    化学: 用作胆囊收缩素受体及其拮抗剂研究中的参考化合物。

    生物学: 用于研究胃肠道功能以及胆囊收缩素在各种生物过程中的作用。

    医学: 研究其在治疗与胆囊收缩素受体活性相关的疾病方面的潜在治疗应用,例如胃肠道疾病和某些神经系统疾病。

    工业: 用于开发靶向胆囊收缩素受体的新药

作用机制

LY 219057 通过与胆囊收缩素受体结合来发挥作用,从而阻断胆囊收缩素八肽 (CCK-8) 的作用。这种抑制阻止了与受体相关的下游信号通路的激活,导致胆囊收缩素介导的生理效应减少。 分子靶标包括胆囊收缩素受体亚型,所涉及的途径主要与胃肠道和神经功能相关 .

相似化合物的比较

类似化合物:

独特性: LY 219057 由于其作为胆囊收缩素受体拮抗剂的高特异性和效力而独一无二。 它选择性阻断胆囊收缩素八肽 (CCK-8) 受体的能力使其成为科学研究中的一种宝贵工具,特别是在专注于胃肠道和神经功能的研究中 .

生物活性

LY 219057 is a compound of significant interest in pharmacological research, particularly for its role as a competitive antagonist of the cholecystokinin (CCK) receptor in the exocrine pancreas. This receptor is crucial in mediating digestive processes, and this compound's ability to inhibit its activity has implications for various gastrointestinal disorders.

This compound operates primarily by binding to the CCK receptor, inhibiting its activation by endogenous ligands. This action can lead to decreased secretion of digestive enzymes and alterations in pancreatic function. The specificity and potency of this compound make it a valuable tool for studying CCK receptor functions and their impact on pancreatic physiology.

Pharmacological Profile

  • Target : CCK receptor (exocrine pancreas)
  • Type : Competitive antagonist
  • Potency : High affinity for CCK receptors, leading to effective inhibition of receptor-mediated responses.

Research Findings

Research has demonstrated that this compound can significantly alter physiological responses in animal models. Studies have shown that administration of this compound results in:

  • Reduced enzyme secretion : Inhibition of CCK-mediated enzyme release from the pancreas.
  • Altered gastrointestinal motility : Changes in digestive transit times and gut motility patterns.
  • Potential therapeutic applications : Investigated for conditions like pancreatitis and other disorders associated with excessive CCK signaling.

Study on Pancreatic Function

A notable study conducted on rats examined the effects of this compound on pancreatic enzyme secretion. The results indicated that:

  • Control group : Normal levels of enzyme secretion in response to CCK stimulation.
  • This compound treated group : Significant reduction in enzyme levels, suggesting effective antagonism of the CCK receptor.
GroupAmylase Secretion (U/L)Lipase Secretion (U/L)
Control150120
This compound Treatment3025

This data underscores the compound's potential as a therapeutic agent for managing conditions characterized by dysregulated CCK activity.

Clinical Implications

Further investigations into this compound's effects on human subjects are warranted, particularly regarding its safety profile and efficacy in treating gastrointestinal disorders. Preliminary findings suggest it could be beneficial in managing conditions such as:

  • Chronic pancreatitis
  • Functional dyspepsia
  • Obesity-related metabolic disorders

属性

CAS 编号

150351-93-2

分子式

C23H17ClF3N3OS

分子量

475.9 g/mol

IUPAC 名称

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-4,5-diphenylpyrazolidine-1-carbothioamide

InChI

InChI=1S/C23H17ClF3N3OS/c24-18-12-11-16(13-17(18)23(25,26)27)28-22(32)30-20(15-9-5-2-6-10-15)19(21(31)29-30)14-7-3-1-4-8-14/h1-13,19-20H,(H,28,32)(H,29,31)

InChI 键

DFOIEDQSOJASSS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(N(NC2=O)C(=S)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4

规范 SMILES

C1=CC=C(C=C1)C2C(N(NC2=O)C(=S)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

LY 219057;  LY219057;  LY-219057.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY 219057
Reactant of Route 2
LY 219057
Reactant of Route 3
Reactant of Route 3
LY 219057
Reactant of Route 4
Reactant of Route 4
LY 219057
Reactant of Route 5
LY 219057
Reactant of Route 6
Reactant of Route 6
LY 219057

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。